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Compound of Interest

Compound Name: Amino-PEG6-amido-bis-PEG5-N3

Cat. No.: B12422839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional and branched polyethylene glycol

(PEG) linker designed for advanced bioconjugation applications, particularly in the

development of Antibody-Drug Conjugates (ADCs). This linker features a terminal primary

amine and two azide (N3) groups. The primary amine allows for covalent attachment to a

biomolecule, such as an antibody, through amine-reactive chemistries. The two azide moieties

provide handles for the subsequent attachment of payload molecules via "click chemistry,"

enabling the synthesis of ADCs with a potentially high drug-to-antibody ratio (DAR). The

hydrophilic PEG backbone enhances solubility and can improve the pharmacokinetic properties

of the resulting conjugate.[1][2] This document provides detailed protocols for the use of

Amino-PEG6-amido-bis-PEG5-N3 in the synthesis and characterization of ADCs.

Physicochemical Properties
A summary of the key physicochemical properties of Amino-PEG6-amido-bis-PEG5-N3 is

presented in the table below.
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Property Value Reference

Molecular Weight 1147.31 g/mol [3]

Molecular Formula C48H94N10O21 [3]

Purity >95% [3]

Appearance Solid [3]

Storage Conditions

Store at -20°C to -80°C,

protected from light and

moisture.

[1]

Experimental Protocols
Protocol 1: Conjugation of Amino-PEG6-amido-bis-
PEG5-N3 to an Antibody
This protocol describes the conjugation of the primary amine of the linker to the lysine residues

of a monoclonal antibody (mAb) using an N-hydroxysuccinimide (NHS) ester activation

strategy.

Materials:

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

Amino-PEG6-amido-bis-PEG5-N3

NHS ester-functionalized payload or a bifunctional crosslinker with an NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., PD-10)

UV-Vis Spectrophotometer
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Procedure:

Antibody Preparation:

Exchange the buffer of the mAb solution to the Reaction Buffer to a final concentration of

5-10 mg/mL.

Determine the precise concentration of the mAb solution using a UV-Vis

spectrophotometer at 280 nm.

Linker-Payload Activation (if applicable):

If conjugating a payload with a carboxylic acid, activate it with an NHS ester using

standard EDC/NHS chemistry.

Conjugation Reaction:

Immediately before use, dissolve the NHS-activated linker-payload in anhydrous DMSO to

prepare a 10 mM stock solution.

Add a 5- to 20-fold molar excess of the activated linker-payload to the antibody solution.

The optimal ratio should be determined empirically.

Gently mix the reaction and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

Quenching:

Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS

ester.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove excess, unreacted linker-payload and quenching reagents by buffer exchange

into PBS using desalting columns.

Protocol 2: Payload Attachment via Click Chemistry
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This protocol outlines the general procedures for attaching alkyne-modified payloads to the

azide groups of the antibody-linker conjugate via Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

Azide-functionalized antibody conjugate from Protocol 1

Alkyne-modified payload

Copper(II) Sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Sodium Ascorbate

Reaction Buffer: PBS, pH 7.0

Procedure:

Preparation of Reagents:

Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

Prepare a 50 mM stock solution of CuSO4 in water.

Prepare a 250 mM stock solution of THPTA in water.

Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

CuAAC Reaction:

In a reaction vial, add the azide-functionalized antibody.

Add a 5- to 10-fold molar excess of the alkyne-payload per azide group.

Prepare the copper catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio.

Add the copper catalyst to the reaction mixture to a final concentration of 1-2 mM.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

Incubate the reaction for 1-4 hours at room temperature, protected from light.

Purification:

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic

interaction chromatography (HIC) to remove unreacted payload and copper catalyst.[4]

Materials:

Azide-functionalized antibody conjugate from Protocol 1

Strained alkyne-modified payload (e.g., DBCO, BCN)

Reaction Buffer: PBS, pH 7.4

Procedure:

Preparation of Reagents:

Prepare a 10 mM stock solution of the strained alkyne-payload in DMSO.

SPAAC Reaction:

To the azide-functionalized antibody, add a 3- to 5-fold molar excess of the strained

alkyne-payload per azide group.

Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction progress can

be monitored by LC-MS.

Purification:

Purify the ADC using SEC or HIC to remove any unreacted payload.[4]

Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination
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The average number of drug molecules conjugated to each antibody (DAR) is a critical quality

attribute of an ADC.[5]

UV-Vis Spectroscopy:

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the

wavelength of maximum absorbance for the payload.

Calculate the concentrations of the antibody and the payload using their respective extinction

coefficients and the Beer-Lambert law.

The DAR is the molar ratio of the payload to the antibody.

Mass Spectrometry:

Intact Mass Analysis: Provides the molecular weight of the entire ADC, allowing for the

determination of the distribution of different DAR species.

Peptide Mapping: After enzymatic digestion of the ADC, LC-MS/MS can be used to identify

the specific conjugation sites on the antibody.[6]

Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their hydrodynamic radius. It is used to quantify the

percentage of monomeric ADC and to detect the presence of high molecular weight

aggregates or low molecular weight fragments.

Hydrophobic Interaction Chromatography (HIC):

HIC separates molecules based on their hydrophobicity. Since the conjugation of a payload

often increases the hydrophobicity of the antibody, HIC can be used to separate ADCs with

different DARs from the unconjugated antibody.[7]

Data Presentation
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The following tables provide representative data for the characterization of an ADC synthesized

using a branched PEG linker. The actual results may vary depending on the specific antibody,

payload, and reaction conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

Analytical Method
Average DAR
(Payload 1)

Average DAR
(Payload 2)

Total Average DAR

UV-Vis Spectroscopy 3.8 3.7 7.5

Intact Mass

Spectrometry
3.9 3.8 7.7

Table 2: Representative Purity and Aggregation Data

Analytical Method
Monomer Purity
(%)

Aggregate Content
(%)

Fragment Content
(%)

Size-Exclusion

Chromatography

(SEC)

98.5 1.2 0.3

Visualizations
Experimental Workflow
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Caption: Experimental workflow for ADC synthesis and characterization.

ADC Mechanism of Action
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Caption: Generalized mechanism of action for an antibody-drug conjugate.

Safety Precautions
Handle Amino-PEG6-amido-bis-PEG5-N3 and all chemical reagents in a well-ventilated fume

hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
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and a lab coat. Azide-containing compounds can be energetic and should be handled with

care. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of

water. Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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